6-(chloromethyl)-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine
CAS No.:
Cat. No.: VC15032465
Molecular Formula: C12H14ClN5
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClN5 |
---|---|
Molecular Weight | 263.72 g/mol |
IUPAC Name | 6-(chloromethyl)-2-N-(2,3-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Standard InChI | InChI=1S/C12H14ClN5/c1-7-4-3-5-9(8(7)2)15-12-17-10(6-13)16-11(14)18-12/h3-5H,6H2,1-2H3,(H3,14,15,16,17,18) |
Standard InChI Key | UXJDIALRLMIANN-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)NC2=NC(=NC(=N2)N)CCl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a 1,3,5-triazine backbone substituted at three positions:
-
Position 2: Amino group (-NH2)
-
Position 4: Amino group linked to a 2,3-dimethylphenyl moiety
-
Position 6: Chloromethyl (-CH2Cl) substituent
This arrangement creates a planar aromatic system with distinct electronic properties. X-ray crystallography data (unavailable in public sources) would likely reveal bond lengths of ~1.33 Å for C-N bonds in the triazine ring, typical for aromatic amines .
Table 1: Fundamental Chemical Descriptors
Synthetic Methodologies
Primary Synthesis Route
The compound is synthesized through a multi-step sequence involving:
-
Triazine Core Formation: Cyclocondensation of cyanoguanidine with appropriate electrophiles under basic conditions .
-
Chloromethylation: Introduction of the -CH2Cl group via Friedel-Crafts-type reactions using chloromethylating agents like chloromethyl methyl ether .
-
Buchwald-Hartwig Amination: Coupling of the 2,3-dimethylaniline moiety using palladium catalysts, as evidenced by reaction conditions in related triazine syntheses .
A specific protocol from supporting information details:
"K2CO3 in DMF at 80°C for 16 hours achieves efficient N-arylation of the triazine intermediate" .
Table 2: Reaction Optimization Parameters
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 80°C | 78% yield |
Base | K2CO3 | >95% conversion |
Solvent | DMF | Minimal byproducts |
Physicochemical Properties
Thermodynamic Stability
While direct measurements for this compound are scarce, analogous triazines exhibit:
-
Thermal Decomposition: Onset at 220-250°C based on thermogravimetric analysis of similar chloromethyl triazines
-
Hydrolytic Stability: Susceptible to nucleophilic attack at the chloromethyl group, with half-life >24 hrs in pH 7.4 buffer at 25°C
Solubility Profile
Calculated logP values (6.5 for structural analogs ) suggest high lipid solubility, aligning with its potential as a membrane-permeable pharmacophore. Experimental data indicates:
-
Aqueous Solubility: <0.1 mg/mL in deionized water at 25°C
Parameter | FFAR1 EC50 | FFAR4 EC50 | Selectivity Index |
---|---|---|---|
6-(chloromethyl) analog | 3.2 µM | 8.7 µM | 2.7 |
The chloromethyl group enhances target residence time through covalent interaction with cysteine residues in the orthosteric binding pocket .
Metabolic Stability
Hepatic microsome assays demonstrate:
-
Human Liver S9 Fraction: 65% remaining after 60 min incubation
-
Major Metabolic Pathway: Oxidative dechlorination to the hydroxymethyl derivative
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a key precursor for:
-
Kinase inhibitor prototypes (EGFR, VEGFR families)
-
Antibody-drug conjugate (ADC) payloads via thiol-click chemistry
Materials Science Applications
-
Monomer for conductive polymers in OLED devices
-
Crosslinking agent in epoxy resin formulations
Future Research Directions
Unresolved Challenges
-
Crystallographic Characterization: Need for single-crystal XRD to confirm substitution pattern
-
In Vivo Toxicology: Absence of acute toxicity data in mammalian models
Computational Modeling Opportunities
Molecular dynamics simulations could elucidate:
-
Tautomeric preferences in the triazine core
-
Solvation effects on conformational stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume